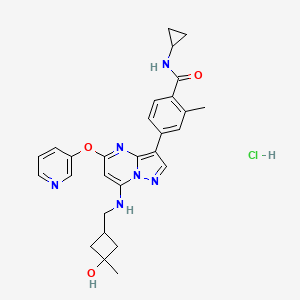

Luvixasertib (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Luvixasertib (hydrochloride) is a small molecule compound that is currently under investigation for its potential therapeutic applications. It is known for its selective inhibition of the tyrosine threonine kinase (TTK/MPS1) protein, which plays a crucial role in cell cycle regulation and mitotic checkpoint control . This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including solid tumors and breast cancer .

Méthodes De Préparation

The synthesis of Luvixasertib (hydrochloride) involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The synthetic route typically includes the following steps:

Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.

Functionalization of the core structure: Various functional groups are introduced to the core structure through substitution reactions.

Introduction of the cyclopropyl and benzamide groups: These groups are added through coupling reactions using suitable reagents and catalysts

Industrial production methods for Luvixasertib (hydrochloride) would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

Luvixasertib (hydrochloride) undergoes several types of chemical reactions, including:

Substitution reactions: These reactions are used to introduce various functional groups into the core structure.

Oxidation and reduction reactions: These reactions may be employed to modify the oxidation state of specific atoms within the molecule.

Coupling reactions: These reactions are used to attach different functional groups to the core structure, such as the cyclopropyl and benzamide groups

Common reagents and conditions used in these reactions include:

Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Solvents: Organic solvents such as dichloromethane or dimethylformamide are commonly used.

Temperature and pressure: Reactions are typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.

The major products formed from these reactions include the final Luvixasertib (hydrochloride) compound and various intermediates that are purified and characterized at each step.

Applications De Recherche Scientifique

Luvixasertib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a valuable tool for studying the mechanisms of kinase inhibition and the role of TTK/MPS1 in cell cycle regulation.

Biology: Researchers use Luvixasertib (hydrochloride) to investigate the effects of TTK/MPS1 inhibition on cellular processes, including mitotic checkpoint control and chromosome segregation.

Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various cancers, including solid tumors, colorectal cancer, endometrial cancer, hepatocellular carcinoma, leiomyosarcoma, pancreatic cancer, sarcomas, lung cancer, and advanced or metastatic ER positive/Her2 negative breast cancer

Industry: Luvixasertib (hydrochloride) may be used in the development of new cancer therapies and as a reference compound in drug discovery and development

Mécanisme D'action

Luvixasertib (hydrochloride) exerts its effects by selectively inhibiting the TTK/MPS1 protein kinase. This inhibition disrupts the mitotic checkpoint, leading to chromosome missegregation and aneuploidy, which ultimately results in cell death . The molecular targets and pathways involved include the spindle assembly checkpoint (SAC) and various downstream signaling pathways that regulate cell cycle progression and apoptosis .

Comparaison Avec Des Composés Similaires

Luvixasertib (hydrochloride) can be compared with other TTK/MPS1 inhibitors, such as:

CFI-402257: Another potent and selective TTK/MPS1 inhibitor with similar mechanisms of action and therapeutic potential

BAY 1161909: A TTK/MPS1 inhibitor that has been investigated for its potential use in cancer therapy.

Luvixasertib (hydrochloride) is unique in its high selectivity and potency, as well as its favorable pharmacokinetic properties, which make it a promising candidate for further development and clinical use .

Propriétés

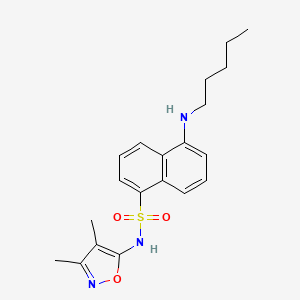

Formule moléculaire |

C28H31ClN6O3 |

|---|---|

Poids moléculaire |

535.0 g/mol |

Nom IUPAC |

N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide;hydrochloride |

InChI |

InChI=1S/C28H30N6O3.ClH/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21;/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35);1H |

Clé InChI |

BPNUNTSTNQPADK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)

![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)

![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)